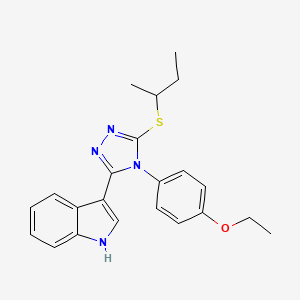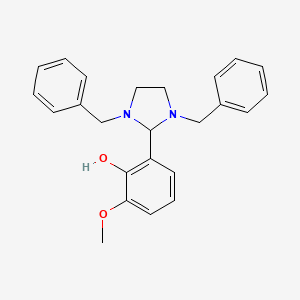
Methyl 3-(cyclohexylcarbamoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “Methyl 3-(cyclohexylcarbamoyl)benzoate” is represented by the InChI code: 1S/C15H19NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17) . This indicates that the compound contains 15 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 261.32 . Further physical and chemical properties are not detailed in the available resources.Scientific Research Applications
Combustion Chemistry and Kinetic Modeling
A study on methylcyclohexane pyrolysis and combustion provides insights into the combustion chemistry of cycloalkanes, crucial for developing kinetic models for practical fuels. This research utilized synchrotron vacuum ultraviolet photoionization mass spectrometry to investigate species formed during pyrolysis, highlighting the importance of understanding combustion processes for energy applications (Wang et al., 2014).
Radical Chemistry in Organic Synthesis
In organic synthesis, cyano(ethoxycarbonothioylthio)methyl benzoate has been shown to be an excellent one-carbon radical equivalent, useful for introducing an acyl unit via radical addition to olefins. This demonstrates the compound's role in facilitating complex organic transformations, with potential applications in pharmaceuticals and materials science (Bagal et al., 2006).
Biosynthesis of Esters and Anisoles
Research on chloromethane as a methyl donor in the biosynthesis of methyl esters in Phellinus pomaceus reveals the biochemical potential of simple molecules in natural product synthesis. This work underscores the significance of methyl donors in ecological interactions and natural product chemistry (Harper et al., 1989).
Supramolecular Chemistry
The rational design of spherical supramolecular dendrimers introduces a novel approach to creating complex molecular architectures with potential applications in nanotechnology and material sciences. This area of research showcases the utility of benzoate derivatives in constructing highly ordered structures with unique physical properties (Balagurusamy et al., 1997).
Nonlinear Optical Properties
A study on unsymmetrical acyl thiourea derivatives emphasizes the importance of molecular structure in determining the nonlinear optical properties of materials, with implications for the development of new materials for optical and electronic devices. This research illustrates the role of carbamoyl benzoate derivatives in enhancing material properties for technological applications (Ashfaq et al., 2021).
Safety and Hazards
Future Directions
While specific future directions for “Methyl 3-(cyclohexylcarbamoyl)benzoate” are not mentioned in the available resources, Methyl Benzoate, a related compound, has been identified as a promising, environmentally safe insecticide . This suggests potential future research directions in exploring the insecticidal properties of similar compounds.
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3-(cyclohexylcarbamoyl)benzoate are currently unknown. These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Environmental factors can include things like temperature, pH, and the presence of other molecules, and can have significant impacts on the effectiveness of a compound .
properties
IUPAC Name |
methyl 3-(cyclohexylcarbamoyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBXREDKCHKOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2746576.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2746578.png)
![3-((2-((4-chlorobenzyl)amino)-2-oxoethyl)thio)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2746579.png)

![N-(3-methoxybenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2746581.png)
![N-(3-methylphenyl)-2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2746583.png)
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-phenylurea](/img/structure/B2746584.png)
![2-{[(1-Ethoxy-1-oxopropan-2-yl)carbamoyl]methoxy}acetic acid](/img/structure/B2746585.png)
![Tert-butyl N-[3-(4-pyridin-2-ylphenoxy)propyl]carbamate](/img/structure/B2746587.png)


![2-(4-fluorophenyl)-7-[(3-methylbenzyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2746593.png)
![7-[(4-fluorophenyl)methyl]-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2746594.png)